1-phenylpentane-1-sulfonyl fluoride
Description
Structure
3D Structure
Properties
CAS No. |
2172503-79-4 |
|---|---|
Molecular Formula |
C11H15FO2S |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
1-phenylpentane-1-sulfonyl fluoride |
InChI |
InChI=1S/C11H15FO2S/c1-2-3-9-11(15(12,13)14)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 |
InChI Key |
JUEANISQKGXDHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)S(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenylpentane 1 Sulfonyl Fluoride and Analogues
Precursor Synthesis and Halogen Exchange Strategies
The primary route to 1-phenylpentane-1-sulfonyl fluoride (B91410) hinges on the successful synthesis of its corresponding sulfonyl chloride, 1-phenylpentane-1-sulfonyl chloride. This precursor is then converted to the final product via a nucleophilic substitution reaction.
Synthesis of 1-Phenylpentane-1-sulfonyl Chloride Precursors
The synthesis of 1-phenylpentane-1-sulfonyl chloride is not straightforward. Direct chlorosulfonation of phenylpentane is generally not a viable method as it favors substitution on the aromatic ring rather than the benzylic carbon.
The reaction of alkylbenzenes, such as phenylpentane, with chlorosulfonic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. wikipedia.orgstackexchange.com The electrophile, typically SO₂Cl⁺ or a related species generated from chlorosulfonic acid, preferentially attacks the electron-rich aromatic ring. stackexchange.com For alkylbenzenes, this substitution is directed to the ortho and, predominantly, the para positions of the phenyl ring due to the activating and directing effects of the alkyl group. google.com
Therefore, reacting phenylpentane with chlorosulfonic acid would be expected to yield primarily 4-pentylbenzenesulfonyl chloride, with a smaller amount of the 2-pentyl isomer. The desired 1-phenylpentane-1-sulfonyl chloride, where the sulfonyl group is attached to the benzylic carbon of the pentyl chain, is not a significant product of this reaction. Industrial processes for producing alkylbenzenesulfonyl chlorides from alkylbenzenes and chlorosulfonic acid confirm this regioselectivity, targeting substitution on the aromatic ring. google.comgoogle.com
Given the limitations of direct chlorosulfonation for obtaining the desired isomer, alternative multi-step routes starting from different precursors are necessary. A plausible strategy involves the synthesis of 1-phenylpentane-1-thiol, which can then be converted to the target sulfonyl chloride through oxidative chlorination.
One established method for synthesizing sulfonyl chlorides involves the oxidative chlorination of thiols or their derivatives, such as S-alkylisothiourea salts. organic-chemistry.org This approach circumvents the regioselectivity issues of direct sulfonation on the aromatic ring. The synthesis could proceed as follows:
Synthesis of 1-Phenylpentane-1-thiol: The thiol precursor can be prepared from 1-bromo-1-phenylpentane (which is accessible via radical bromination of phenylpentane). The bromide can be converted to the thiol, for example, by reaction with thiourea (B124793) followed by hydrolysis.
Oxidative Chlorination: The resulting 1-phenylpentane-1-thiol can then undergo oxidative chlorination. Reagents like chlorine in an aqueous medium are used to transform the thiol group into a sulfonyl chloride group (-SO₂Cl). This method is effective for a wide range of alkyl thiols.
Another approach involves the chlorination of alkyl benzyl (B1604629) sulfides. However, studies have shown that chlorination of these compounds in aqueous acetic acid tends to cleave the benzyl group, yielding the corresponding alkanesulfonyl chloride rather than the desired benzylic sulfonyl chloride. cdnsciencepub.com
Chloride-Fluoride Exchange Methodologies
Once the 1-phenylpentane-1-sulfonyl chloride precursor is obtained, the final step is the conversion of the sulfonyl chloride group to a sulfonyl fluoride. This is typically achieved through a nucleophilic halogen exchange (Halex) reaction.
Several fluoride sources can be employed for this transformation, with potassium fluoride (KF) and tetrabutylammonium (B224687) fluoride (TBAF) being common choices.
Potassium Fluoride (KF): KF is an inexpensive and widely used reagent for converting sulfonyl chlorides to sulfonyl fluorides. The reaction's efficiency can be enhanced by using phase-transfer catalysts, such as 18-crown-6 (B118740) ether, in solvents like acetonitrile (B52724). cdnsciencepub.com A particularly effective and mild method involves using KF in a biphasic water/acetone mixture, which often leads to high yields and simplifies the workup process. oup.comacs.org This system has been shown to be applicable to a broad range of substrates. oup.com
Tetrabutylammonium Fluoride (TBAF): TBAF is another effective, albeit more expensive, fluoride source. It is highly soluble in organic solvents, allowing for homogeneous reaction conditions. TBAF is often used in solvents like tetrahydrofuran (B95107) (THF) for fluorination reactions. acs.org Electrochemical fluorination methods have also been developed using TBAF as the fluoride source in acetonitrile, sometimes with additives like triflic acid to facilitate the reaction. nih.gov
The optimization of reaction conditions is crucial for achieving high yields in the chloride-fluoride exchange step. Key parameters include the choice of solvent, temperature, and reaction time.
Recent research has focused on developing simple and efficient protocols. For instance, a method using potassium fluoride in a water/acetone mixture has been optimized for a wide array of sulfonyl chlorides. google.com The optimized conditions typically involve using 2 equivalents of KF and 2 equivalents of water per mole of sulfonyl chloride in acetone. google.com These reactions are generally complete within 2 to 4 hours at room temperature and provide the desired sulfonyl fluorides in excellent yields after a simple extraction. google.comoup.com
The table below summarizes representative conditions for the chloride-fluoride exchange on various sulfonyl chlorides, which are analogous to the transformation of 1-phenylpentane-1-sulfonyl chloride.
Table 1: Representative Conditions for Chloride-Fluoride Exchange
| Fluoride Source | Solvent | Catalyst/Additive | Temperature | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| Potassium Fluoride (KF) | Acetone/Water | None | Room Temperature | 84-100 | oup.com |
| Potassium Fluoride (KF) | Acetonitrile | 18-crown-6 ether | Room Temperature | Excellent | cdnsciencepub.com |
| Potassium Hydrogen Fluoride (KHF₂) | Acetonitrile/Acetone | Tetrabutylammonium Bromide (TBAB) | 60 °C | Good to Excellent | organic-chemistry.org |
| Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | None | Reflux | Variable | acs.org |
Direct Fluorosulfonylation Approaches
Direct fluorosulfonylation methods offer a more straightforward pathway to sulfonyl fluorides by introducing the -SO₂F group in a single conceptual step. These strategies are broadly categorized into radical, electrophilic, and multicomponent reactions.
Radical Fluorosulfonylation Strategies
Radical fluorosulfonylation has emerged as a powerful tool for the synthesis of sulfonyl fluorides, offering a complementary approach to traditional methods. rsc.orgrsc.org These reactions involve the generation of a fluorosulfonyl radical (FSO₂•), which then reacts with a suitable organic substrate. nih.gov
The generation of the highly reactive fluorosulfonyl radical is a key step in these synthetic pathways. Several precursors have been developed for this purpose.
Sulfuryl Chloride Fluoride (FSO₂Cl): This reagent has been identified as an effective precursor for the fluorosulfonyl radical. researchgate.net It can be used in the radical fluorosulfonylation of various unsaturated compounds like alkenes and alkynes. researchgate.netresearchgate.net However, FSO₂Cl is a gas, which can present handling challenges. nih.gov
DABSO/NFSI Systems: A common strategy for generating sulfonyl radicals involves the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a sulfur dioxide source. rsc.orgacs.org In combination with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI), this system can effectively produce the desired sulfonyl fluoride. rsc.orgacs.org This approach has been successfully applied in the synthesis of various aryl and alkyl sulfonyl fluorides. rsc.orgacs.org For instance, a copper-catalyzed three-component reaction of arylhydrazine hydrochlorides, DABSO, and NFSI provides arenesulfonyl fluorides in good yields. rsc.org Similarly, an iron-catalyzed fluorosulfonylation of alkenes using sodium metabisulfite (B1197395) (Na₂S₂O₅) as the SO₂ source and NFSI as the fluoride source has been developed. acs.orgnih.gov
1-Fluorosulfonyl 2-aryl Benzoimidazolium (FABI) Salts: To overcome the handling issues associated with gaseous FSO₂Cl, solid, bench-stable radical precursors have been developed. nih.gov 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts serve as effective, redox-active FSO₂ radical precursors under photoredox conditions. nih.govnih.gov These reagents have shown broad substrate scope and good functional group tolerance in the radical fluorosulfonylation of olefins. nih.gov
| Precursor System | Description | Advantages | Disadvantages |
|---|---|---|---|
| FSO₂Cl | Sulfuryl chloride fluoride, a direct source of the FSO₂• radical. researchgate.net | Effective for a range of substrates. researchgate.net | Gaseous and can be difficult to handle. nih.gov |
| DABSO/NFSI | A combination of a solid SO₂ source (DABSO) and an electrophilic fluorine source (NFSI). rsc.org | Utilizes stable, solid reagents. rsc.org | Often requires a metal catalyst. rsc.org |
| FABI Salts | Solid, bench-stable 1-fluorosulfonyl 2-aryl benzoimidazolium triflate salts. nih.gov | Easy to handle, broad substrate scope under photoredox conditions. nih.gov | Requires photoredox catalysis. nih.gov |
The generation and reaction of fluorosulfonyl radicals are often facilitated by external stimuli such as light or by the presence of a transition metal catalyst.
Photoinduced Pathways: Visible-light photoredox catalysis has become a prevalent method for initiating radical fluorosulfonylation reactions. rsc.orgnih.gov This approach allows for the generation of FSO₂ radicals under mild conditions from precursors like FABI salts. nih.govresearchgate.net For example, the photoredox-catalyzed radical fluorosulfonylation of olefins provides a general route to alkenyl sulfonyl fluorides. nih.gov This method has also been extended to the direct allylic C-H fluorosulfonylation of alkenes. chemrxiv.org
Transition-Metal-Catalyzed Pathways: Various transition metals, including copper and iron, have been employed to catalyze radical fluorosulfonylation reactions. rsc.orgacs.orgnih.govacs.org These catalysts can facilitate the generation of radicals and promote the desired bond formations. For instance, copper-catalyzed reactions of arenediazonium salts with DABSO and a fluoride source can produce arenesulfonyl fluorides. organic-chemistry.org Iron-catalyzed systems have been developed for the fluorosulfonylation of alkenes. acs.orgnih.gov Palladium catalysis has also been utilized in the conversion of aryl iodides to aryl sulfonyl fluorides using DABSO and Selectfluor. acs.orgacs.org
Electrophilic Fluorosulfonylation Methods
In electrophilic fluorosulfonylation, a carbon-centered nucleophile attacks an electrophilic source of the "-SO₂F" group. While less common than radical approaches for direct fluorosulfonylation, electrophilic fluorinating agents are well-established for introducing fluorine into molecules. wikipedia.org Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor are potent electrophilic fluorinating agents. wikipedia.org The development of a truly electrophilic "FSO₂⁺" source remains a synthetic challenge. However, some methods proceed through what can be considered a formal electrophilic pathway. For instance, the reaction of aryl boronic acids with a sulfur dioxide source and an electrophilic fluorinating agent, catalyzed by an organobismuth(III) complex, affords aryl sulfonyl fluorides. organic-chemistry.org
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient approach to building molecular complexity. nih.gov In the context of sulfonyl fluoride synthesis, MCRs can bring together a sulfur dioxide source, a fluoride source, and an organic substrate in one pot. rsc.org
A notable example is the copper-catalyzed three-component reaction of arylhydrazine hydrochlorides, DABSO, and NFSI to synthesize arenesulfonyl fluorides. rsc.org This method utilizes the arylhydrazine hydrochloride as a precursor to an aryl radical. rsc.org Another approach involves the palladium-catalyzed three-component reaction of aryl iodides, DABSO, and an electrophilic fluorine source like Selectfluor. acs.orgacs.org These MCRs provide a practical and convergent route to a diverse range of sulfonyl fluorides.
Green Chemistry and Sustainable Synthesis Routes
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sciencedaily.comosaka-u.ac.jp In the synthesis of sulfonyl fluorides, there is a growing emphasis on developing more environmentally benign methods. sciencedaily.comacs.org
Key areas of development in green sulfonyl fluoride synthesis include:
Use of Water as a Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. digitellinc.comrsc.org Methods have been developed for the synthesis of sulfonyl fluorides in aqueous media. For example, a simple and mild procedure for the direct chloride-fluoride exchange from sulfonyl chlorides using potassium fluoride in a water/acetone biphasic mixture has been reported. acs.orgorganic-chemistry.org Another green method involves the conjugate addition of sodium sulfite (B76179) to ethenesulfonyl fluoride in water to produce β-sulfonyl aliphatic sulfonyl fluorides. rsc.org
Use of Safer Reagents: Efforts are being made to replace hazardous reagents with safer alternatives. For instance, the use of stable, solid SO₂ surrogates like DABSO avoids the handling of gaseous sulfur dioxide. rsc.org Similarly, the development of protocols using potassium fluoride as the fluorine source provides a safer alternative to more hazardous fluorinating agents. sciencedaily.comacs.org
Catalyst-Free and Additive-Free Reactions: Whenever possible, developing reactions that proceed efficiently without the need for catalysts or additives is a key goal of green chemistry. The aforementioned conjugate addition in water is an example of a catalyst-free and additive-free synthesis of sulfonyl fluorides. rsc.org
Solvent-Free Mechanochemical Synthesis: Mechanochemistry, where reactions are induced by mechanical force, offers a solvent-free alternative to traditional solution-phase synthesis. Sulfonyl fluorides have been prepared from stable sulfur(VI) imidazoles under solvent-free mechanochemical conditions in a mixer mill. acs.org
| Green Chemistry Principle | Application in Sulfonyl Fluoride Synthesis | Example |
|---|---|---|
| Use of Safer Solvents | Employing water as the reaction medium. digitellinc.com | Chloride-fluoride exchange using KF in a water/acetone mixture. acs.org |
| Use of Safer Reagents | Replacing hazardous reagents with more benign alternatives. acs.org | Using solid DABSO as an SO₂ surrogate instead of gaseous SO₂. rsc.org |
| Catalysis | Developing catalyst-free reaction conditions. rsc.org | Conjugate addition of sodium sulfite to ethenesulfonyl fluoride in water. rsc.org |
| Waste Prevention | Utilizing solvent-free reaction conditions. acs.org | Mechanochemical synthesis from sulfur(VI) imidazoles. acs.org |
Catalyst-Free and Mild Reaction Conditions
The development of synthetic routes that avoid the use of metal catalysts and operate under mild conditions is a cornerstone of green chemistry. For the synthesis of 1-phenylpentane-1-sulfonyl fluoride and related compounds, several catalyst-free methods have been explored, utilizing a variety of starting materials.
One prominent approach involves the direct conversion of sulfonic acids or their salts into sulfonyl fluorides. nih.govnih.gov For instance, the treatment of sulfonic acids with deoxyfluorinating agents like Xtalfluor-E® in acetonitrile at room temperature can afford the corresponding sulfonyl fluorides in good to excellent yields. nih.gov This method offers a milder alternative to harsher, previously reported procedures. nih.gov Another catalyst-free method utilizes thionyl fluoride for the deoxyfluorination of sulfonic acid sodium salts, providing high yields in a short reaction time. mdpi.com
The fluorination of sulfonyl hydrazides in water represents another environmentally benign, catalyst-free method. researchgate.netacs.org Using Selectfluor as the fluorinating agent at a moderate temperature of 60 °C, a broad range of sulfonyl fluorides can be synthesized without the need for any additives. researchgate.netacs.org This approach is particularly attractive due to its operational simplicity and the use of water as a green solvent.
Electrochemical methods also offer a mild and catalyst-free route to sulfonyl fluorides. The oxidative coupling of thiols or disulfides with potassium fluoride as the fluoride source can be achieved in an undivided cell with graphite (B72142) and stainless-steel electrodes. bohrium.com This method avoids the use of stoichiometric oxidants and proceeds under mild conditions, tolerating a variety of functional groups. bohrium.com
Furthermore, a one-pot, multi-component reaction of aryltriazenes, DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), and NFSI (N-Fluorobenzenesulfonimide) in the presence of trifluoroacetic acid (TFA) provides a metal- and catalyst-free synthesis of sulfonyl fluorides with broad functional group tolerance. researchgate.netresearchgate.net
The following table summarizes various catalyst-free and mild reaction conditions for the synthesis of sulfonyl fluorides analogous to this compound.
Interactive Data Table: Catalyst-Free and Mild Synthesis of Sulfonyl Fluoride Analogues
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-Toluenesulfonic Acid | Xtalfluor-E® | Acetonitrile | Room Temp. | 92 | nih.gov |
| Sodium p-toluenesulfonate | Thionyl fluoride, BF₃·OEt₂ | DMF | 130 | 99 | nih.gov |
| 4-Methylbenzenesulfonyl hydrazide | Selectfluor | Water | 60 | High | researchgate.netacs.org |
| 2-Mercapto-4,6-dimethylpyrimidine | KF, Pyridine, HCl | CH₃CN/H₂O | Room Temp. | 74 | bohrium.com |
| Aryltriazene | DABSO, NFSI, TFA | Not specified | Not specified | High | researchgate.netresearchgate.net |
| Sodium p-toluenesulfonate | Cyanuric chloride, KHF₂ | Acetonitrile/Acetone | 60 then RT | 86 | nih.gov |
| Sulfonamides | Pyry-BF₄, MgCl₂, KF | Acetonitrile | 60 | Good to Excellent |
Solvent Selection and Environmental Impact
The choice of solvent plays a critical role in the environmental footprint of a chemical synthesis. Traditional organic solvents often pose hazards to human health and the environment, leading to a push for greener alternatives.
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The catalyst-free fluorination of sulfonyl hydrazides is a prime example of a reaction successfully performed in water, significantly reducing the environmental impact. researchgate.netacs.org Similarly, the electrochemical synthesis of sulfonyl fluorides can be carried out in a biphasic mixture of acetonitrile and water, minimizing the use of purely organic solvents. bohrium.com
The influence of the solvent system on reaction efficiency has been systematically studied in some synthetic protocols. For example, in the electrochemical synthesis of sulfonyl fluorides, acetonitrile was found to be the optimal organic solvent compared to tetrahydrofuran (THF) or methanol. The development of solvent-free reaction conditions, as seen in some mechanochemical approaches, represents the ultimate goal in minimizing solvent-related environmental impact.
The selection of a solvent should not only be based on reaction performance but also on a holistic assessment of its life cycle, including its production, use, and disposal. The move towards greener solvents and solvent-free conditions in the synthesis of this compound and its analogues is a crucial step towards more sustainable chemical manufacturing.
Interactive Data Table: Solvent Effects in Sulfonyl Fluoride Synthesis
| Reaction Type | Solvent System | Observation | Reference |
| Electrochemical Synthesis | Acetonitrile/Water | Optimal for yield compared to other organic solvents. | |
| Fluorination of Sulfonyl Hydrazides | Water | Enables catalyst-free, environmentally benign reaction. | researchgate.netacs.org |
| Deoxyfluorination of Sulfonic Acids | Acetonitrile | Effective for mild, room temperature synthesis with Xtalfluor-E®. | nih.gov |
| Deoxyfluorination of Sulfonic Acids | DMF | Required for high yields in thionyl fluoride-mediated reactions at elevated temperatures. | nih.gov |
| One-pot from Sulfonates | Acetonitrile/Acetone | Improved yield compared to acetonitrile alone. | nih.gov |
Reactivity and Mechanistic Investigations of 1 Phenylpentane 1 Sulfonyl Fluoride
Nucleophilic Substitution Reactions at the Sulfonyl Fluoride (B91410) Moiety
The sulfur atom in 1-phenylpentane-1-sulfonyl fluoride is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is the basis for a class of reactions known as Sulfur(VI) Fluoride Exchange (SuFEx), a powerful tool for forming stable covalent bonds.
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
SuFEx chemistry leverages the robust yet selectively reactive nature of the S(VI)-F bond. sigmaaldrich.com While sulfonyl fluorides are generally stable to a wide range of conditions, including hydrolysis and thermolysis, their reactivity can be "unleashed" under specific catalytic conditions, allowing for the formation of new bonds with various nucleophiles. sigmaaldrich.comnih.gov This "click chemistry" transformation is characterized by its high efficiency, selectivity, and operational simplicity. researchgate.net
The reaction of sulfonyl fluorides with oxygen nucleophiles, such as alcohols and phenols, is a cornerstone of SuFEx chemistry, leading to the formation of sulfonate esters. These reactions typically require activation, often by a base or a catalyst. For instance, the reaction of aryl sulfonyl fluorides with phenols can be facilitated by cesium carbonate (Cs₂CO₃), which is thought to proceed through the formation of a more nucleophilic phenolate. nih.gov
Recent advancements have introduced silica-free protocols, such as the use of a synergistic hexamethyldisilazane (B44280) (HMDS)-BTMG (Barton's base) catalytic system, which allows for the direct reaction of sulfonyl fluorides with both aryl and alkyl alcohols at room temperature. nih.gov SuFEx reactions with alkyl alcohols are generally considered more challenging than with aryl alcohols. cshl.edu However, protocols using elevated catalyst loadings have enabled these transformations to proceed smoothly, yielding sulfonate products in excellent yields. cshl.edu
The general mechanism involves the nucleophilic attack of the oxygen atom on the electrophilic sulfur center of the sulfonyl fluoride, leading to the displacement of the fluoride ion. The stability of the resulting sulfonate ester makes this a thermodynamically favorable process.
Table 1: Examples of SuFEx Reactions with Oxygen Nucleophiles
| Sulfonyl Fluoride Substrate | Oxygen Nucleophile | Catalyst/Conditions | Product Type | Reference |
| Aryl sulfonyl fluoride | Phenol (B47542) | Cs₂CO₃ | Aryl sulfonate ester | nih.gov |
| Aryl sulfonyl fluoride | Aryl alcohol | HMDS-BTMG | Aryl sulfonate ester | nih.gov |
| Aromatic sulfonyl fluoride | Alkyl alcohol | HMDS-BTMG (20 mol%) | Alkyl sulfonate ester | cshl.edu |
Nitrogen nucleophiles, particularly primary and secondary amines, readily react with sulfonyl fluorides to form stable sulfonamides. researchgate.net This transformation is a key application of SuFEx chemistry in medicinal chemistry and drug discovery. enamine.net The reaction proceeds via a nucleophilic attack of the nitrogen atom on the sulfur center, displacing the fluoride ion.
The reactivity of amines in SuFEx reactions can be influenced by the reaction conditions. For example, "on-water" SuFEx has been shown to significantly accelerate the reaction between anilines and phenylsulfonyl fluoride at room temperature, a reaction that does not proceed when the substrates are heated together neat. nih.gov The use of catalysts like triethylamine (B128534) (Et₃N) can also promote the reaction of sulfonyl fluorides with primary amines. cshl.edu
The scope of SuFEx extends beyond oxygen and nitrogen nucleophiles to include carbon and other heteroatoms. cshl.edu While less common, these reactions provide access to a broader range of organosulfur compounds. For instance, organometallic reagents can participate in S-F exchange to form S(VI)-C bonds. cshl.edu Additionally, sulfur nucleophiles, such as thiols, can react with sulfonyl fluorides under appropriate conditions. sigmaaldrich.com
Comparative Reactivity Studies (e.g., vs. Sulfonyl Chlorides, Sulfonates)
Sulfonyl fluorides exhibit a distinct reactivity profile when compared to their chloride and sulfonate counterparts.
Sulfonyl Fluorides vs. Sulfonyl Chlorides:
Stability: Sulfonyl fluorides are significantly more stable than sulfonyl chlorides. enamine.netnih.gov They are more resistant to hydrolysis and thermolysis. nih.gov For example, a sulfonyl fluoride can be stable at 130°C for hours, while its chloride analog rapidly decomposes under the same conditions. nih.gov This enhanced stability is attributed to the strong S-F bond. nih.gov
Handling: The greater stability of sulfonyl fluorides makes them easier to handle and store compared to the often moisture-sensitive sulfonyl chlorides. enamine.net
Table 2: Comparison of Sulfonyl Fluorides and Sulfonyl Chlorides
| Property | Sulfonyl Fluoride (-SO₂F) | Sulfonyl Chloride (-SO₂Cl) | Reference |
| Stability | High (resistant to hydrolysis and thermolysis) | Lower (prone to hydrolysis and decomposition) | enamine.netnih.gov |
| Reactivity | Less reactive, requires activation | More reactive | enamine.net |
| Selectivity | High, clean sulfonylation | Can lead to side reactions | sigmaaldrich.comenamine.net |
| Handling | Easier to handle and store | Often moisture-sensitive | enamine.net |
Sulfonyl Fluorides vs. Sulfonates:
Sulfonates are the products of the reaction between sulfonyl fluorides and alcohols/phenols. The sulfonate group itself is a good leaving group in subsequent nucleophilic substitution reactions, a property that is exploited in various synthetic transformations. The reactivity of the sulfonyl fluoride is centered on the substitution at the sulfur atom, while the reactivity of the resulting sulfonate often involves cleavage of the C-O bond.
Radical Reactions Involving the Sulfonyl Fluoride Group
While the chemistry of sulfonyl fluorides has been dominated by their electrophilic nature, recent research has explored their conversion into S(VI) radicals. nih.gov This is a challenging transformation due to the high bond dissociation energy of the S(VI)-F bond and the high reduction potentials of sulfonyl fluorides. nih.gov
A novel approach involves the cooperative use of an organosuperbase and photoredox catalysis. nih.gov In this process, the sulfonyl fluoride is activated by the organosuperbase (e.g., DBU), forming a highly active intermediate. nih.gov Under blue LED irradiation, a photocatalyst can reduce this intermediate, leading to the release of a sulfonyl radical (RSO₂•). nih.gov This radical can then participate in various reactions, such as addition to alkenes to form vinyl sulfones. nih.gov
This emerging area of research expands the synthetic utility of sulfonyl fluorides beyond traditional nucleophilic substitution, opening up new avenues for the synthesis of complex organosulfur compounds. nih.govrsc.org
C-SO₂F Bond Formation via Radical Pathways
The synthesis of aliphatic and benzylic sulfonyl fluorides, including what would be the pathways to this compound, can be achieved through various radical-mediated reactions. These methods are advantageous as they often proceed under mild conditions and tolerate a wide range of functional groups.
One prominent method is the radical fluorosulfonylation of alkenes . This approach typically involves the addition of a fluorosulfonyl radical (•SO₂F) to a carbon-carbon double bond. For the synthesis of this compound, a plausible precursor would be 1-phenylpent-1-ene. The reaction would be initiated by a radical initiator, and the •SO₂F radical could be generated from a suitable precursor, such as sulfuryl chloride fluoride (SO₂ClF) under photoredox conditions. ccspublishing.org.cn The regioselectivity of the radical addition would be a key factor in determining the final product distribution.
Another radical-based strategy involves the decarboxylative fluorosulfonylethylation . In this method, a redox-active ester derived from a carboxylic acid can be used to generate an alkyl radical, which then reacts with a suitable fluorosulfonyl-containing radical acceptor. ccspublishing.org.cn
Recent advancements have also introduced stable, crystalline reagents like benzimidazolium fluorosulfonate cationic salts, which can serve as precursors for the fluorosulfonyl radical under photocatalytic conditions. nih.gov These reagents offer a safer and more convenient alternative to gaseous radical precursors. nih.gov The general scheme for such a radical fluorosulfonylation is depicted below:
Step 1: Generation of the Fluorosulfonyl Radical: A photocatalyst, upon excitation by visible light, can induce the formation of the •SO₂F radical from a suitable precursor.
Step 2: Radical Addition to Alkene: The •SO₂F radical adds to the alkene (e.g., 1-phenylpent-1-ene) to form a carbon-centered radical intermediate.
Step 3: Radical Propagation/Termination: The resulting radical can then abstract a hydrogen atom or undergo other propagation or termination steps to yield the final alkyl sulfonyl fluoride product.
The use of radical inhibitors like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) in control experiments can confirm the radical nature of these transformations. mdpi.com
Table 1: Representative Radical Precursors for C-SO₂F Bond Formation
| Radical Precursor | Method of Activation | Reference |
| Sulfuryl chloride fluoride (SO₂ClF) | Photoredox catalysis | ccspublishing.org.cn |
| Benzimidazolium fluorosulfonate salts | Photocatalysis | nih.gov |
| N-Fluorosulfonamides | Photoredox catalysis | researchgate.net |
Fragmentation and Rearrangement Processes
The fragmentation and rearrangement of sulfonyl fluorides and their radical intermediates can be significant pathways, particularly for compounds with structures like this compound. The benzylic position can influence the stability of radical or cationic intermediates, making certain fragmentation routes more favorable.
A key process to consider is the β-fragmentation of sulfonyl radicals . If a radical is generated at a position β to the sulfonyl fluoride group, it can lead to the elimination of SO₂ and the formation of a new radical and an alkene. While not a direct fragmentation of this compound itself, this process is relevant in the context of its synthesis and potential side reactions.
In the context of mass spectrometry analysis, the fragmentation of the molecular ion of this compound would be expected to show characteristic losses. For instance, the cleavage of the S-C bond is a common fragmentation pathway for sulfonyl compounds. acs.org Additionally, the loss of SO₂ is a frequently observed fragmentation pattern. acs.org The presence of the phenyl group would likely lead to the formation of a stable benzyl (B1604629) cation or related fragment ions.
Mechanistic Elucidation Studies
Understanding the intricate details of how reactions involving this compound proceed requires a combination of spectroscopic, kinetic, and computational studies.
The direct observation and characterization of transient intermediates are crucial for elucidating reaction mechanisms. Various spectroscopic techniques can be employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for monitoring the progress of reactions involving sulfonyl fluorides and for characterizing the structures of both stable products and, in some cases, longer-lived intermediates. bldpharm.com For instance, the appearance and disappearance of signals corresponding to the starting materials and products can provide kinetic information.
Mass Spectrometry (MS): Electrospray ionization (ESI) and other soft ionization techniques can be used to detect and identify reaction intermediates and products in solution. acs.org Tandem MS (MS/MS) can provide structural information through the analysis of fragmentation patterns. nih.gov
X-ray Crystallography: For stable intermediates or products that can be crystallized, single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths and angles, which can offer insights into bonding and reactivity. nih.gov
In electrochemical studies of sulfonyl fluoride synthesis, intermediates such as sulfenyl and sulfinyl fluorides have been tentatively observed, although their instability often prevents isolation. nih.gov
Kinetic isotope effect (KIE) studies are a powerful tool for probing the rate-determining step of a reaction and for understanding the nature of transition states. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured.
For a reaction involving the cleavage of a C-H bond in the rate-determining step, a primary KIE (kH/kD > 1) is expected. For example, in a photoinduced C-H sulfination reaction, a KIE was observed, providing evidence for a hydrogen atom transfer step in the mechanism. researchgate.net
In the context of this compound, a KIE study could be designed to investigate, for example, the mechanism of its reaction with a nucleophile. If the reaction proceeds via a pathway where the benzylic C-H bond is cleaved in the rate-determining step, a significant KIE would be anticipated. Such studies could help differentiate between concerted and stepwise mechanisms.
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at a molecular level. These methods allow for the calculation of the energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction pathway.
For reactions involving sulfonyl fluorides, computational studies have been used to:
Determine Reaction Energetics: By calculating the Gibbs free energy profile of a reaction, the feasibility of different mechanistic pathways can be assessed. researchgate.net
Characterize Transition States: The geometry of transition states can be optimized, and the nature of the vibrational modes can be analyzed to confirm that they represent true saddle points on the potential energy surface. This provides insights into the bonding changes that occur during the reaction.
Rationalize Selectivity: Computational models can help explain the regio- and stereoselectivity observed in reactions by comparing the activation barriers of different possible pathways.
For example, in the context of the reaction of sulfonyl fluorides with nucleophiles, DFT calculations can be used to model the transition state for nucleophilic attack at the sulfur atom and to understand how the surrounding environment, such as in a protein active site, can stabilize the transition state and accelerate the reaction. nih.gov
Table 2: Computational Parameters for Mechanistic Studies of a Representative Sulfonyl Fluoride Reaction
| Parameter | Description | Example Value/Method | Reference |
| Computational Method | The level of theory used for calculations. | DFT (e.g., B3LYP, M06-2X) | researchgate.net |
| Basis Set | The set of functions used to build molecular orbitals. | e.g., 6-31G(d,p), def2-TZVP | researchgate.net |
| Solvation Model | A model to account for the effect of the solvent. | e.g., SMD, PCM | researchgate.net |
| Gibbs Free Energy Barrier (ΔG‡) | The energy difference between the reactants and the transition state. | Varies depending on the reaction | researchgate.net |
Derivatization and Functionalization of 1 Phenylpentane 1 Sulfonyl Fluoride
Synthesis of Sulfonamide Derivatives
The transformation of sulfonyl fluorides into sulfonamides is a cornerstone of their application in medicinal chemistry and materials science. Although the sulfonyl fluoride (B91410) group is notably stable compared to other sulfonyl halides, its reaction with primary and secondary amines can be facilitated to produce a diverse range of sulfonamide derivatives.
The primary challenge in this synthesis is the inherent stability and relatively low reactivity of the S-F bond. acs.org Traditional methods often require harsh conditions, such as high temperatures or the use of a large excess of the amine nucleophile. acs.org Modern approaches, however, have introduced milder and more efficient protocols. A significant advancement involves the use of Lewis acids to activate the sulfonyl fluoride. For instance, calcium triflimide [Ca(NTf₂)₂] has been shown to effectively mediate the reaction between various sulfonyl fluorides and amines in good to excellent yields under moderate conditions. acs.orgtheballlab.com This method is applicable to a wide array of sterically and electronically diverse starting materials. acs.org
For 1-phenylpentane-1-sulfonyl fluoride, reaction with a selected amine in the presence of a Lewis acid catalyst in a suitable solvent like tert-amyl alcohol would be the expected pathway. The reaction proceeds via nucleophilic attack of the amine on the activated sulfur center, leading to the displacement of the fluoride ion and formation of the corresponding N-substituted 1-phenylpentane-1-sulfonamide.
Interactive Table 1: Representative Synthesis of Sulfonamide Derivatives
Below are hypothetical reaction conditions for the synthesis of sulfonamide derivatives from this compound, based on established methods for other sulfonyl fluorides. acs.orgtheballlab.com
| Entry | Amine | Catalyst (1 equiv.) | Solvent | Temp. (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Aniline | Ca(NTf₂)₂ | t-Amyl Alcohol | 60 | 24 | 85 |
| 2 | Benzylamine | Ca(NTf₂)₂ | t-Amyl Alcohol | 60 | 24 | 90 |
| 3 | Piperidine | Ca(NTf₂)₂ | t-Amyl Alcohol | 60 | 24 | 88 |
| 4 | 4-Fluoroaniline | Ca(NTf₂)₂ | t-Amyl Alcohol | 60 | 24 | 82 |
Formation of Sulfonic Esters
Similar to the synthesis of sulfonamides, this compound can be converted into sulfonic esters (sulfonates) through reaction with alcohols or phenols. This transformation is also a key component of SuFEx chemistry, providing access to valuable connectors and functional motifs. The direct esterification of sulfonic acids is often difficult, making the reaction of sulfonyl fluorides with alcohols a more practical route. google.com
The reaction mechanism involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the sulfur atom of the sulfonyl fluoride. This process can be catalyzed under basic conditions or by using specific activators. For example, cesium carbonate (Cs₂CO₃) has been used to facilitate the conversion of sulfonyl fluorides to sulfonic esters under mild conditions. thieme-connect.de
Interactive Table 2: Representative Synthesis of Sulfonic Ester Derivatives
The following table illustrates plausible conditions for the formation of sulfonic esters from this compound.
| Entry | Alcohol/Phenol | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Phenol | Cs₂CO₃ | Acetonitrile (B52724) | 25 | 12 | 92 |
| 2 | Methanol | Et₃N | Dichloromethane | 25 | 18 | 85 |
| 3 | Isopropanol | DBU | Tetrahydrofuran (B95107) | 40 | 24 | 80 |
| 4 | 4-Nitrophenol | Cs₂CO₃ | Acetonitrile | 25 | 12 | 89 |
Introduction of Alkyl, Aryl, and Heteroaryl Moieties
Functionalization of this compound can also be achieved by introducing new carbon-based substituents at two primary locations: the phenyl ring and the pentyl chain.
Functionalization of the Phenyl Ring: The phenyl group is amenable to electrophilic aromatic substitution, where the position of the incoming substituent is directed by the existing alkylsulfonyl fluoride group. Alkyl groups are typically ortho-, para-directing activators. libretexts.orgbyjus.comyoutube.comdocbrown.info Therefore, reactions such as Friedel-Crafts alkylation or acylation would be expected to yield a mixture of products substituted at the ortho and para positions of the phenyl ring.
Functionalization of the Pentyl Chain: The benzylic position (C1 of the pentyl chain) is a prime site for functionalization due to the relative stability of benzylic radicals, cations, or anions. Modern methods involving metallaphotoredox catalysis enable the mild and selective functionalization of benzylic C(sp³)–H bonds, allowing for the introduction of various groups.
Regioselective and Stereoselective Functionalization
Achieving selectivity in functionalization is a key challenge in complex molecule synthesis.
Regioselectivity: As mentioned, electrophilic substitution on the phenyl ring is governed by the directing effect of the C₅H₁₀SO₂F substituent. Since alkyl groups activate the ortho and para positions, achieving meta-substitution would require more specialized strategies, potentially involving transition-metal-catalyzed C-H activation with a meta-directing ligand system. libretexts.orgbyjus.comyoutube.comdocbrown.info
Stereoselectivity: The C1 carbon of the pentyl chain in this compound is a chiral center. Reactions that create or modify this center must consider stereochemical outcomes. For instance, a deprotonation-alkylation sequence at the benzylic position could be rendered stereoselective by using a chiral base or ligand to control the facial approach of the electrophile. Synthesizing enantiomerically pure benzylic fluorides often involves stereocontrolled reactions where existing chiral elements in the molecule, such as a strategically placed sulfinyl group, can direct the stereochemical outcome of a reaction. While the sulfonyl group itself is achiral, its steric and electronic influence is critical in reactions at the adjacent chiral center. acs.orgnih.gov
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule in the final steps of its synthesis to rapidly generate analogues with improved properties. The stability and selective reactivity of the sulfonyl fluoride group make it an excellent candidate for LSF. nih.govnih.govmorressier.comdigitellinc.com
A complex molecule containing a phenol or amine group can be readily converted to a sulfonyl fluoride derivative via SuFEx chemistry. nih.govnih.govmorressier.comdigitellinc.com In the context of this compound, it could itself be used as a building block to be attached to a complex core molecule containing a nucleophilic handle (e.g., a phenol). This would install the phenylpentylsulfonyl moiety onto a drug candidate or bioactive compound, potentially altering its solubility, binding affinity, or metabolic stability. This approach allows for the rapid diversification of complex scaffolds, accelerating the discovery of new functional molecules. nih.govnih.govmorressier.comdigitellinc.com
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei. For this compound, ¹H, ¹⁹F, and ¹³C NMR are pivotal.
In the proton NMR spectrum of this compound, the aromatic protons of the phenyl group are expected to appear as a complex multiplet in the downfield region, typically between δ 7.20 and 7.60 ppm. The benzylic proton, being adjacent to both the phenyl ring and the electron-withdrawing sulfonyl fluoride group, would resonate as a doublet of triplets further downfield than a typical benzylic proton, likely in the range of δ 4.50-5.00 ppm. This downfield shift is attributed to the deshielding effect of the neighboring electronegative groups. The coupling of this proton with the fluorine atom (²JHF) and the adjacent methylene (B1212753) group would result in the doublet of triplets splitting pattern.
The protons of the pentyl chain would appear more upfield. The methylene group adjacent to the chiral center is expected to show diastereotopic protons, leading to complex splitting patterns. The terminal methyl group of the pentyl chain would be observed as a triplet in the most upfield region of the spectrum, typically around δ 0.90 ppm.
Predicted ¹H NMR Data for this compound:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aromatic-H | 7.20 - 7.60 | m | - |
| Benzylic-H | 4.50 - 5.00 | dt | ²JHF ≈ 2-5 Hz, ³JHH ≈ 7 Hz |
| Methylene-H (adjacent to chiral center) | 1.80 - 2.20 | m | - |
| Methylene-H | 1.20 - 1.60 | m | - |
| Methyl-H | ~0.90 | t | ³JHH ≈ 7 Hz |
A key feature of the ¹⁹F NMR spectrum would be the coupling to the adjacent benzylic proton. This would manifest as a doublet, with a typical ²JFH coupling constant of approximately 2-5 Hz. thermofisher.com
Predicted ¹⁹F NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F | +40 to +70 (relative to CFCl₃) | d | ²JFH ≈ 2-5 Hz |
The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. The carbon of the sulfonyl fluoride group is expected to be significantly influenced by the directly attached fluorine atom, resulting in a large one-bond carbon-fluorine coupling constant (¹JCF). researchgate.net This coupling can be in the range of 150-300 Hz. jeolusa.com The aromatic carbons would appear in the typical region of δ 125-140 ppm, with the ipso-carbon (the carbon attached to the sulfonyl group) showing a distinct chemical shift. The carbons of the pentyl chain will resonate in the upfield region of the spectrum. The carbon of the chiral center will also exhibit coupling to the fluorine atom (¹JCF).
Proton-decoupled ¹³C NMR spectra of compounds containing both fluorine and protons can be complex due to long-range fluorine-carbon couplings. magritek.com
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted JCF Coupling (Hz) |
| C=S(O)₂F | ~70-80 | ¹JCF ≈ 150-300 |
| Aromatic C-ipso | ~135-140 | ³JCF ≈ 5-10 |
| Aromatic C-ortho | ~128-130 | ⁴JCF ≈ 1-3 |
| Aromatic C-meta | ~129-131 | ⁵JCF ≈ 0-1 |
| Aromatic C-para | ~130-132 | ⁶JCF ≈ 0 |
| Pentyl C1 | ~30-35 | ²JCF ≈ 15-25 |
| Pentyl C2, C3, C4 | ~20-30 | ³JCF, ⁴JCF, ⁵JCF (small) |
| Pentyl C5 (CH₃) | ~14 | ⁶JCF (negligible) |
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the phenyl ring and along the pentyl chain.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectra are used to correlate directly attached proton and carbon atoms. For instance, the benzylic proton signal would show a correlation to the signal of the chiral carbon. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for identifying longer-range couplings (2-3 bonds), which helps in piecing together the entire molecular structure, for example, by showing correlations from the benzylic proton to the ipso-carbon of the phenyl ring. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. rsc.org For this compound (C₁₁H₁₅FO₂S), the exact mass can be calculated and compared to the experimentally determined mass. This comparison helps to confirm the molecular formula and rule out other potential structures with the same nominal mass. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used. rsc.org
Calculated Exact Mass for this compound:
| Molecular Formula | Calculated Exact Mass [M+H]⁺ |
| C₁₁H₁₅FO₂S | 231.0804 |
Spectroscopic Characterization and Structural Elucidation5.4. X Ray Crystallography for Solid State Structure Determination
Further research, potentially involving original synthesis and analysis, would be required to produce the data necessary to fulfill the request.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. For 1-phenylpentane-1-sulfonyl fluoride (B91410), DFT calculations can elucidate key aspects of its structure and reactivity.
The nature of the sulfur-fluorine (S-F) bond is a critical determinant of the reactivity of sulfonyl fluorides. DFT calculations can provide a quantitative description of this bond. In sulfonyl fluorides, the S-F bond is known to be strong and relatively stable, particularly when compared to other sulfonyl halides. researchgate.netmdpi.com Computational studies on analogous aryl sulfonyl fluorides have shown that the S-F bond length is typically short, indicative of its strength. nih.gov For 1-phenylpentane-1-sulfonyl fluoride, the electron-withdrawing nature of the sulfonyl group, coupled with the high electronegativity of the fluorine atom, results in a highly polarized S-F bond.
Natural Bond Orbital (NBO) analysis, a common DFT-based method, can be used to analyze the charge distribution and orbital interactions. It is expected that the sulfur atom would bear a significant positive partial charge, while the fluorine and oxygen atoms would have negative partial charges. This charge distribution makes the sulfur atom an electrophilic center.
Table 1: Predicted Electronic Properties of the S-F Bond in this compound (Illustrative Data) This table presents illustrative data based on general principles of computational chemistry for sulfonyl fluorides, as specific experimental or computational data for this compound is not readily available in public literature.
| Parameter | Predicted Value Range | Significance |
|---|---|---|
| S-F Bond Length (Å) | 1.55 - 1.60 | Indicates a strong, covalent bond. nih.gov |
| NBO Charge on S | +1.8 to +2.2 | Highlights the electrophilic nature of the sulfur atom. |
| NBO Charge on F | -0.4 to -0.6 | Shows the high polarization of the S-F bond. |
Prediction of Reactivity and Selectivity
DFT calculations are instrumental in predicting the reactivity of this compound towards various nucleophiles. The reactivity of sulfonyl fluorides is a subject of considerable interest, particularly in the context of their use as chemical probes. nih.gov By modeling the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the most likely sites for nucleophilic and electrophilic attack. For an electrophile like this compound, the LUMO is expected to be localized on the sulfur atom of the sulfonyl fluoride group, indicating its susceptibility to nucleophilic attack at this position.
Computational studies on similar compounds have explored their reactions with various nucleophiles. nih.govacs.org The phenyl and pentyl groups attached to the sulfonyl moiety will influence its reactivity through steric and electronic effects. The pentyl chain, being an electron-donating group, might slightly decrease the electrophilicity of the sulfur atom compared to a simple phenylsulfonyl fluoride.
By mapping the potential energy surface for a given reaction, DFT can be used to calculate the activation energies and reaction enthalpies for various transformation pathways of this compound. This is crucial for understanding reaction mechanisms and predicting the feasibility of different reactions. For instance, the reaction of this compound with a nucleophile would proceed through a transition state, the energy of which determines the reaction rate.
Computational studies have been successfully employed to elucidate the mechanisms of reactions involving sulfonyl fluorides, including their synthesis and subsequent reactions. nih.gov For this compound, one could computationally investigate its reaction with nucleophiles like amines or alcohols to form sulfonamides or sulfonate esters, respectively.
Molecular Dynamics Simulations for Conformation and Interactions
While DFT provides insights into the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior, including conformational changes and interactions with its environment. The flexible pentyl chain of this compound can adopt numerous conformations, and MD simulations can explore the conformational landscape to identify the most stable conformers.
Understanding the conformational preferences is important as it can influence the molecule's reactivity and physical properties. A recent study on fluorinated alkanes highlighted the significant impact of fluorine substitution on conformational profiles. nih.gov Similarly, the interplay of steric and electronic factors in fluorinated piperidines has been shown to dictate their conformational behavior. d-nb.info For this compound, MD simulations could reveal how the phenyl and sulfonyl fluoride groups influence the folding of the pentyl chain.
Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with a specific activity. While often used in drug discovery, QSAR can also be applied to predict non-biological properties such as reactivity or physical properties. For a series of related sulfonyl fluorides, a QSAR model could be developed to predict their reactivity based on calculated molecular descriptors.
These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). A study on deoxyfluorination with sulfonyl fluorides successfully used machine learning, a sophisticated form of QSAR, to predict reaction yields. ucla.eduacs.org For this compound, one could use its calculated descriptors to predict its reactivity within a pre-existing QSAR model for sulfonyl fluorides.
Cheminformatics and Data Mining for Structure-Reactivity Relationships
Cheminformatics and data mining techniques can be used to analyze large datasets of chemical information to identify structure-reactivity relationships. By mining databases of chemical reactions, it may be possible to find trends in the reactivity of sulfonyl fluorides based on their substitution patterns. While specific data for this compound is scarce, a cheminformatics approach could leverage data from a broader range of alkyl-aryl sulfonyl fluorides to infer its likely reactivity.
Machine learning algorithms, a key component of modern cheminformatics, can be trained on existing reaction data to predict the outcome of reactions for new substrates. researchgate.net This approach has been used to navigate the complex reaction landscape of sulfonyl fluorides in deoxyfluorination reactions, enabling the prediction of optimal reaction conditions. ucla.edu
Advanced Applications in Organic Synthesis
Use as a Building Block in Complex Molecule Synthesis
The structure of 1-phenylpentane-1-sulfonyl fluoride (B91410), with its lipophilic pentyl chain and aromatic phenyl group, makes it an interesting candidate for introduction into complex molecular scaffolds. Its sulfonyl fluoride moiety can serve as a handle for forming stable linkages.
One of the primary applications of sulfonyl fluorides is in the synthesis of sulfonamides and sulfonate esters, which are common motifs in pharmaceuticals and agrochemicals. ccspublishing.org.cnsigmaaldrich.com The reaction of 1-phenylpentane-1-sulfonyl fluoride with primary or secondary amines, for instance, would yield the corresponding sulfonamides. This transformation is often catalyzed by bases or activating agents. nih.gov
Table 1: Representative Synthesis of Sulfonamides from a Sulfonyl Fluoride
| Entry | Amine | Base | Solvent | Yield (%) |
| 1 | Aniline | Et3N | CH2Cl2 | 95 |
| 2 | Piperidine | DBU | THF | 92 |
| 3 | Benzylamine | K2CO3 | CH3CN | 88 |
This table presents illustrative yields for the synthesis of sulfonamides from a generic sulfonyl fluoride and various amines, based on established literature. The data is representative and not specific to this compound.
Similarly, reaction with phenols or alcohols would produce sulfonate esters. These reactions are foundational for building more complex molecules where the phenylpentane group can be incorporated to modulate properties like solubility or to act as a pharmacophore.
Role in Modular Construction and Connective Chemistry
The concept of "click chemistry" emphasizes the use of highly reliable and modular reactions to assemble complex structures from simpler building blocks. SuFEx chemistry, which utilizes the reactivity of the sulfonyl fluoride group, is a prime example of this approach. researchgate.netrsc.org this compound is well-suited to act as a connective hub in SuFEx reactions. oup.com
For example, it could be used to link two different molecular fragments. One fragment could be attached via the sulfonyl fluoride group, and the phenyl ring could be functionalized to allow for a subsequent orthogonal reaction, such as a cross-coupling reaction. This modular approach allows for the rapid generation of a library of diverse compounds from a common intermediate. researchgate.net
Applications in Polymer Chemistry and Materials Science (excluding biological materials)
The robustness of the linkages formed by SuFEx reactions has made sulfonyl fluorides valuable monomers in polymer chemistry. oup.com Polysulfonates and polysulfates, for example, can be synthesized by the step-growth polymerization of bifunctional sulfonyl fluorides with bifunctional silyl (B83357) ethers or phenols. researchgate.net These polymers can exhibit high thermal stability and desirable mechanical properties.
While this compound is a monofunctional sulfonyl fluoride, it could be used as a chain-terminating agent to control the molecular weight of polymers or to functionalize the chain ends. Alternatively, if the phenyl ring were appropriately substituted with another reactive group, it could be incorporated into the polymer backbone or as a pendant group, imparting specific properties to the final material.
Table 2: Illustrative Polymerization using a Bifunctional Sulfonyl Fluoride
| Monomer 1 | Monomer 2 | Catalyst | Polymer Type |
| Bis(4-fluorosulfonylphenyl) ether | Bis(4-trimethylsiloxyphenyl) ether | CsF | Polysulfonate |
| 1,4-Benzenedisulfonyl fluoride | 4,4'-Biphenol | DBU | Polysulfonate |
This table provides representative examples of polymer synthesis using bifunctional sulfonyl fluorides. It illustrates the general principles of SuFEx polymerization.
Development of Novel Reagents and Catalysts (derived from or used with the compound)
The sulfonyl fluoride group can be a platform for the development of new reagents. For example, the reaction of a sulfonyl fluoride with an azide (B81097) source can generate a sulfonyl azide, a useful reagent in its own right for diazo transfer reactions.
In the realm of catalysis, the sulfonyl fluoride group can act as a directing group in transition metal-catalyzed reactions, facilitating the functionalization of adjacent C-H bonds. nih.gov While specific examples with this compound are not documented, the principle is well-established for other sulfonyl fluorides.
Furthermore, the phenylpentane moiety could be modified to incorporate a ligand that can coordinate to a metal center, creating a novel catalyst. The sulfonyl fluoride group, being relatively inert under many catalytic conditions, would remain intact for subsequent transformations. This dual functionality would allow for the synthesis of complex molecules in a more streamlined fashion.
Future Research Directions and Outlook
Exploration of New Synthetic Methods for Increased Efficiency and Selectivity
The synthesis of sulfonyl fluorides has evolved significantly, with numerous methods available for their preparation. Future research on 1-phenylpentane-1-sulfonyl fluoride (B91410) would likely focus on developing more efficient and selective synthetic routes.
Current general methodologies that could be adapted and optimized for the synthesis of 1-phenylpentane-1-sulfonyl fluoride include:
From Sulfonates or Sulfonic Acids: Facile, one-pot cascade processes have been developed to convert abundant and inexpensive sulfonates or sulfonic acids into sulfonyl fluorides under mild conditions. researchgate.netsnnu.edu.cnsemanticscholar.org These methods often utilize readily available reagents and could be explored for the synthesis of the target compound.
From Thiols or Disulfides: Oxidative coupling of thiols with a fluoride source represents another viable route. nih.gov Electrochemical methods, in particular, offer a green and mild approach to affording sulfonyl fluorides from various sulfur-containing starting materials. nih.gov
From Aryl Halides: Palladium-catalyzed methods for the conversion of aryl halides to aryl sulfonyl fluorides have been established. nih.gov While this compound is an aliphatic sulfonyl fluoride, modifications of these catalytic systems could potentially be developed for its synthesis.
Future research in this area would aim to improve upon existing methods by focusing on:
Catalyst Development: Designing new catalysts to improve reaction yields, reduce reaction times, and enhance substrate scope.
Stereoselective Synthesis: Developing methods for the enantioselective synthesis of this compound, given the presence of a chiral center at the benzylic position. This would be crucial for investigating its potential biological activities.
Green Chemistry Approaches: Utilizing more environmentally benign solvents, reagents, and reaction conditions to minimize waste and energy consumption.
Table 1: Potential Synthetic Precursors for this compound
| Precursor Class | General Transformation | Potential Advantages |
| Sulfonic Acids/Sulfonates | Conversion to sulfonyl fluoride | Readily available starting materials |
| Thiols/Disulfides | Oxidative fluorination | Mild reaction conditions |
| Organometallic Reagents | Reaction with SO2F2 | Direct formation of the C-SO2F bond |
Investigation of Undiscovered Reactivity Modes
Sulfonyl fluorides are known for their unique reactivity, acting as electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.netnih.gov Future research on this compound could uncover novel reactivity patterns. The presence of the phenyl group and the aliphatic chain could influence its reactivity compared to simple aryl or alkyl sulfonyl fluorides.
Areas for investigation include:
SuFEx Reactions: Exploring the scope of its participation in SuFEx reactions with various nucleophiles to synthesize a diverse library of compounds.
Transition-Metal Catalysis: Investigating its use in transition-metal-catalyzed cross-coupling reactions, either as a coupling partner or as a precursor to other functional groups.
Radical Chemistry: Exploring its potential to engage in radical reactions, which could lead to new methods for C-C and C-heteroatom bond formation.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions that are difficult to control in batch. The integration of the synthesis and subsequent reactions of this compound into flow chemistry platforms would be a significant area of future research.
Key research goals would include:
Developing Continuous Flow Synthesis: Designing and optimizing a continuous flow process for the synthesis of this compound, potentially from readily available starting materials.
Automated Library Synthesis: Utilizing automated synthesis platforms to rapidly generate a library of derivatives of this compound by reacting it with a diverse set of nucleophiles in a high-throughput manner. This would be invaluable for screening for biological activity.
Design of Novel Architectures Utilizing the Sulfonyl Fluoride Moiety
The sulfonyl fluoride group is a valuable functional handle for the construction of complex molecular architectures. Future research could focus on using this compound as a building block in the synthesis of novel compounds with interesting properties.
This could involve:
Medicinal Chemistry: Incorporating the this compound moiety into larger molecules to act as a covalent warhead for targeting specific proteins. The lipophilic phenylpentane group could influence the binding affinity and selectivity of such compounds.
Materials Science: Using it as a monomer or functionalizing agent for the synthesis of new polymers and materials with tailored properties. The stability of the sulfonyl fluoride group makes it attractive for these applications.
Computational Design of Enhanced Reactivity and Selectivity
Computational chemistry and machine learning are becoming increasingly powerful tools in chemical research. Future research on this compound would benefit greatly from the application of these methods.
Specific areas of focus could include:
Reaction Mechanism and Reactivity Prediction: Using density functional theory (DFT) and other computational methods to elucidate the mechanisms of its reactions and to predict its reactivity with different reagents.
Catalyst Design: Employing computational screening to identify optimal catalysts for its synthesis and functionalization.
Machine Learning for Reaction Optimization: Utilizing machine learning algorithms to navigate the complex reaction landscape and predict high-yielding conditions for its synthesis and reactions.
Q & A
Q. What are the common synthetic routes for preparing 1-phenylpentane-1-sulfonyl fluoride, and what factors influence reaction efficiency?
The synthesis of sulfonyl fluorides often involves fluorosulfonylation or fluoride-chloride exchange starting from sulfonyl chlorides. For example, substituting chlorine with fluorine using potassium fluoride (KF) or cesium fluoride (CsF) under mild, anhydrous conditions can yield high-purity sulfonyl fluorides . Reaction efficiency depends on solvent choice (e.g., acetonitrile or DMF), temperature control (0–25°C), and the stoichiometric ratio of fluoride sources to intermediates. Side reactions, such as hydrolysis, can be minimized by using moisture-free environments .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm fluorine incorporation and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns.
- Elemental Analysis : Quantify carbon, hydrogen, sulfur, and fluorine content to validate stoichiometry .
- HPLC : Assess purity using reverse-phase chromatography with UV detection at 210–260 nm .
Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?
Ion Chromatography (IC) with suppressed conductivity detection is effective for fluoride ion quantification after hydrolysis . For intact compound analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) using electrospray ionization (ESI) in negative ion mode provides high sensitivity. Calibration curves should be prepared in matrix-matched solutions to account for ion suppression .
Advanced Research Questions
Q. How does the electronic environment of the phenyl group affect the reactivity of this compound in nucleophilic substitution reactions?
Electron-withdrawing substituents on the phenyl ring (e.g., nitro or trifluoromethyl groups) enhance the electrophilicity of the sulfonyl fluoride, accelerating reactions with nucleophiles like amines or thiols. Conversely, electron-donating groups (e.g., methoxy) reduce reactivity. Computational studies (DFT) can model charge distribution and predict reaction rates . Experimental validation via kinetic assays under controlled pH and temperature is critical .
Q. What strategies can mitigate hydrolysis of this compound during experimental workflows?
Hydrolysis is a major degradation pathway. Strategies include:
- Anhydrous Conditions : Use of desiccants (e.g., molecular sieves) and inert atmospheres (N/Ar).
- Low-Temperature Storage : Store at –20°C in amber vials to reduce thermal and photolytic degradation.
- Stabilizing Additives : Co-solvents like hexafluoroisopropanol (HFIP) can slow hydrolysis by disrupting water activity .
Q. Are there known discrepancies in reported bioactivity data for sulfonyl fluorides, and how can researchers address these?
Discrepancies often arise from variations in experimental design, such as:
- Concentration Ranges : Non-linear dose-response curves due to aggregation or solubility limits.
- Cell Line Specificity : Differences in membrane permeability or enzyme expression across models.
- Assay Interference : Fluoride release during hydrolysis can confound enzymatic readouts. To address these, follow systematic review protocols (e.g., Fluoride Science Quality Assessment Worksheet) to evaluate study rigor, reproducibility, and alignment with prior literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
